molecular formula C21H18N2S B5014427 N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B5014427
M. Wt: 330.4 g/mol
InChI Key: SBOOQIFDACIXMH-UHFFFAOYSA-N
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Description

N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Properties

IUPAC Name

N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-15-7-12-20-19(13-15)23-21(24-20)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOOQIFDACIXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The benzylation of the resulting benzothiazole derivative with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate yields the final product.

Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis. These methods are advantageous due to their simplicity, cost-effectiveness, and reduced reaction times .

Chemical Reactions Analysis

N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with halogens, nitro groups, or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins involved in programmed cell death .

Comparison with Similar Compounds

N-benzyl-4-(5-methyl-1,3-benzothiazol-2-yl)aniline can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial and anticancer properties.

    2-mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry and its antimicrobial activity.

    2-arylbenzothiazoles: These compounds exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

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